3-Amino-5-ethoxycarbonylphenylboronic acid
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Description
3-Amino-5-ethoxycarbonylphenylboronic acid is a compound with the molecular formula C9H12BNO4 . It is not intended for human or veterinary use and is used only for research.
Molecular Structure Analysis
The molecular structure of 3-Amino-5-ethoxycarbonylphenylboronic acid is determined by its molecular formula, C9H12BNO4 . Detailed structural analysis is not available in the current literature.Scientific Research Applications
Capillary Electrophoresis and Protein Separation The polymerization of 3-aminophenylboronic acid, a closely related compound, has been utilized for the open tubular modification of capillary electrophoresis (CE) capillaries, demonstrating the functional group versatility for selectivity in separating diastereoisomers and proteins. This application is particularly relevant for the separation of complex mixtures in analytical chemistry, offering insights into the potential of 3-Amino-5-ethoxycarbonylphenylboronic acid in similar contexts (Bossi et al., 2004).
Antibacterial and Antimicrobial Activities Research into the derivatives of phenylboronic acids, including those related to 3-Amino-5-ethoxycarbonylphenylboronic acid, has explored their antibacterial and antimicrobial properties. Studies have synthesized new compounds with notable activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Polymeric Material Modification The compound's derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization, enhancing their thermal stability and biocompatibility. Such modifications have shown promising applications in medical fields, particularly due to their increased biological activities (Aly & El-Mohdy, 2015).
Cross-Coupling Chemical Reactions 3-Amino-5-ethoxycarbonylphenylboronic acid and its derivatives are pivotal in cross-coupling reactions, enabling the synthesis of highly substituted bipyridines and pyrazinopyridines. These reactions are integral in creating complex molecular structures for further pharmaceutical and chemical research, indicating the compound's importance in organic synthesis (Thompson et al., 2005).
properties
IUPAC Name |
(3-amino-5-ethoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMOLAWDZYJJSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659377 |
Source
|
Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-ethoxycarbonylphenylboronic acid | |
CAS RN |
510773-04-3 |
Source
|
Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.